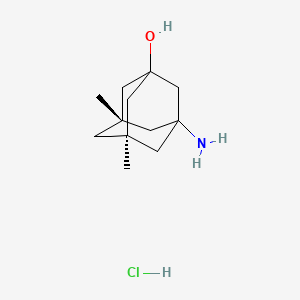
(5S,7R)-3-amino-5,7-dimethyladamantan-1-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S,7R)-3-amino-5,7-dimethyladamantan-1-ol;hydrochloride is a chiral compound with a unique adamantane structure Adamantane derivatives are known for their stability and rigidity, making them valuable in various scientific and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S,7R)-3-amino-5,7-dimethyladamantan-1-ol;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with adamantane, a tricyclic hydrocarbon.
Functionalization: The adamantane is functionalized to introduce amino and hydroxyl groups at specific positions. This can be achieved through a series of reactions, including nitration, reduction, and hydrolysis.
Chiral Resolution: The resulting mixture of stereoisomers is then subjected to chiral resolution techniques to isolate the desired (5S,7R) enantiomer.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(5S,7R)-3-amino-5,7-dimethyladamantan-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Amines.
Substitution: Various substituted adamantane derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5S,7R)-3-amino-5,7-dimethyladamantan-1-ol;hydrochloride is used as a building block for the synthesis of more complex molecules. Its rigid structure and chiral centers make it valuable in the development of stereoselective catalysts and ligands.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its unique structure allows it to interact with biological targets in specific ways, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of drugs targeting neurological disorders, infectious diseases, and other medical conditions.
Industry
In industry, this compound is used in the development of advanced materials. Its stability and rigidity make it suitable for applications in coatings, polymers, and other high-performance materials.
Mechanism of Action
The mechanism of action of (5S,7R)-3-amino-5,7-dimethyladamantan-1-ol;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors, enzymes, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (5S,7R)-3-amino-5,7-dimethyladamantan-1-ol
- (5S,7R)-3-amino-5,7-dimethyladamantan-1-ol;hydrobromide
- (5S,7R)-3-amino-5,7-dimethyladamantan-1-ol;hydroiodide
Uniqueness
(5S,7R)-3-amino-5,7-dimethyladamantan-1-ol;hydrochloride stands out due to its specific chiral configuration and the presence of both amino and hydroxyl functional groups
Properties
Molecular Formula |
C12H22ClNO |
|---|---|
Molecular Weight |
231.76 g/mol |
IUPAC Name |
(5S,7R)-3-amino-5,7-dimethyladamantan-1-ol;hydrochloride |
InChI |
InChI=1S/C12H21NO.ClH/c1-9-3-10(2)5-11(13,4-9)8-12(14,6-9)7-10;/h14H,3-8,13H2,1-2H3;1H/t9-,10+,11?,12?; |
InChI Key |
VSLXJPGBEIWMTR-QZIWBCHOSA-N |
Isomeric SMILES |
C[C@@]12C[C@]3(CC(C1)(CC(C2)(C3)O)N)C.Cl |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)O)N)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


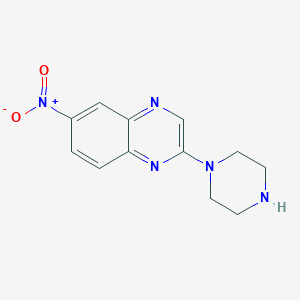


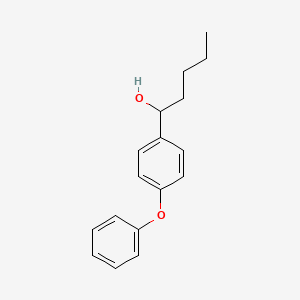



![[1-(2,4-Dichlorophenyl)cyclohexyl]methanamine Hydrochloride](/img/structure/B13856613.png)
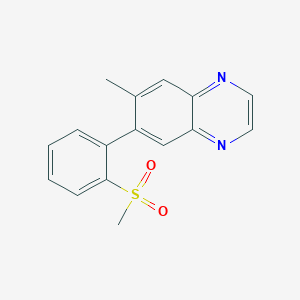
![(6R)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl methanesulfonate](/img/structure/B13856620.png)
![[(2S,3R,4R,5S)-5-benzoyloxy-2,3,4,6-tetrakis(phenylmethoxy)hexyl] benzoate](/img/structure/B13856628.png)
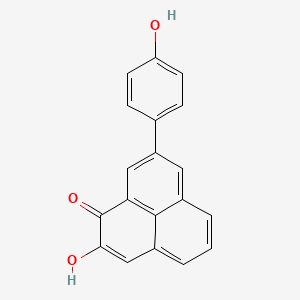
![tert-Butyl 6-(Benzyloxycarbonylamino)-2,3-Dihydro-1H-Imidazo{1,2-b]pyrazole-1-carboxylate](/img/structure/B13856639.png)

